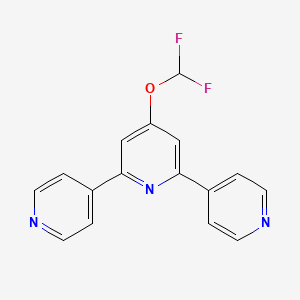
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate is an organic compound with a complex structure that includes a benzoate ester, a nitro group, a chloro substituent, and a dibromomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by chlorination to add the chloro substituent. The final step involves the introduction of the dibromomethyl group through a bromination reaction. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, chlorine gas for chlorination, and bromine for bromination.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and dibromomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in a polar solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to antimicrobial effects. The nitro group can undergo redox reactions, generating reactive intermediates that can damage microbial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-chloro-2-(bromomethyl)-4-nitrobenzoate: Similar structure but with one less bromine atom.
Methyl 5-chloro-2-(chloromethyl)-4-nitrobenzoate: Similar structure but with chlorine instead of bromine.
Methyl 5-chloro-2-(methyl)-4-nitrobenzoate: Similar structure but with a methyl group instead of a dibromomethyl group.
Uniqueness
This detailed article provides a comprehensive overview of Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
143034-84-8 |
|---|---|
Formule moléculaire |
C9H6Br2ClNO4 |
Poids moléculaire |
387.41 g/mol |
Nom IUPAC |
methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate |
InChI |
InChI=1S/C9H6Br2ClNO4/c1-17-9(14)5-2-6(12)7(13(15)16)3-4(5)8(10)11/h2-3,8H,1H3 |
Clé InChI |
GXZQUXFPUJRRIR-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1C(Br)Br)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(1,1-dimethylethyl)-](/img/structure/B13152864.png)
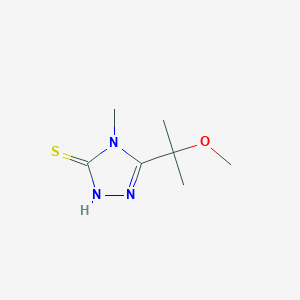
![N,N,5-Trimethylbenzo[d]isoxazol-3-amine](/img/structure/B13152871.png)
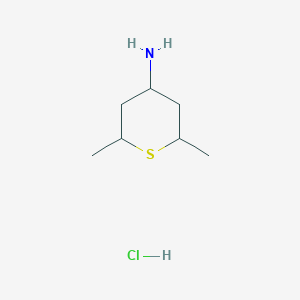
![3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol](/img/structure/B13152885.png)

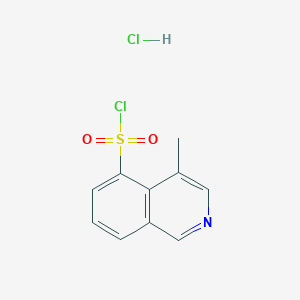
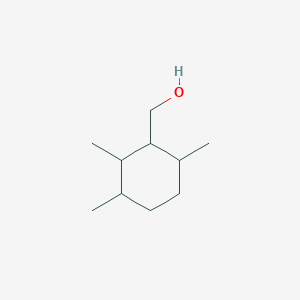
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B13152906.png)

![tert-butyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B13152926.png)
